



Application Notes: Utilizing CNQX Disodium Salt for Calcium Imaging Studies

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Compound of Interest		
Compound Name:	CNQX disodium salt	
Cat. No.:	B1662576	Get Quote

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive, and selective antagonist of AMPA (α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] By blocking these receptors, CNQX prevents the influx of cations, including Ca²⁺, through their associated ion channels. This makes CNQX an invaluable pharmacological tool in neuroscience research, particularly in calcium imaging studies, to dissect the specific contribution of AMPA/kainate receptors to intracellular calcium signaling.[2][3] The disodium salt form of CNQX offers enhanced water solubility, facilitating its use in aqueous solutions for in vitro and in situ experiments.

These application notes provide an overview, key data, and detailed protocols for the use of **CNQX disodium salt** in calcium imaging experiments designed for researchers, scientists, and drug development professionals.

Mechanism of Action

Glutamate, the primary excitatory neurotransmitter, activates various receptors, including AMPA and kainate receptors.[3] The activation of these receptors opens a non-selective cation channel. While most AMPA receptors in the mature brain are calcium-impermeable due to the presence of the edited GluA2 subunit, a subset known as calcium-permeable AMPA receptors (CP-AMPARs) lacks this subunit and allows for significant Ca²⁺ influx.[3][4] Kainate receptors also contribute to calcium permeability. CNQX competitively binds to the glutamate binding site



on these receptors, preventing their activation and the subsequent ion influx, thereby reducing or eliminating the associated rise in intracellular calcium ([Ca²⁺]i).[1] This selective antagonism allows researchers to isolate and study Ca²⁺ signals mediated by other pathways, such as NMDA receptors or voltage-gated calcium channels (VGCCs).[5][6]

Quantitative Data and Properties

The following tables summarize the key pharmacological data and physical properties of CNQX and its disodium salt.

Table 1: Pharmacological Profile of CNQX

Target Receptor	Antagonist Activity (IC₅₀)	Reference
AMPA Receptor	0.3 μM (300 nM)	[7]
Kainate Receptor	1.5 μΜ	[7]

| NMDA Receptor (Glycine Site) | 25 µM |[7] |

Table 2: Physicochemical Properties of CNQX Disodium Salt

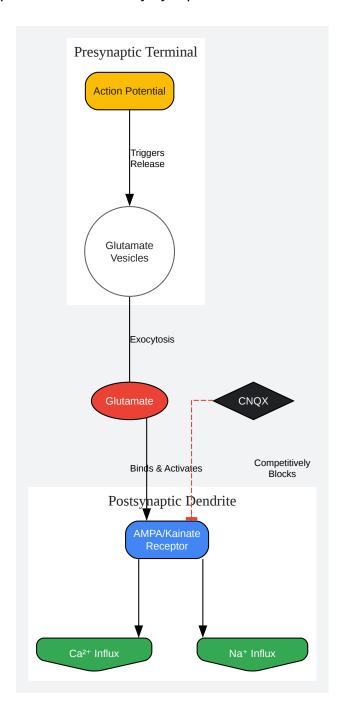
Property	Value	Reference
Chemical Name	6-Cyano-7- nitroquinoxaline-2,3-dione disodium salt	
Molecular Formula	C ₉ H ₂ N ₄ O ₄ Na ₂	
Molecular Weight	276.12 g/mol	
Solubility	Water (up to 10 mM)	

| Appearance | Solid | N/A |

Visualizing the Role of CNQX in Synaptic Transmission



The following diagram illustrates the mechanism by which CNQX blocks calcium influx through AMPA and kainate receptors at an excitatory synapse.



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Caption: CNQX competitively blocks glutamate binding to AMPA/kainate receptors.

Experimental Application and Protocols



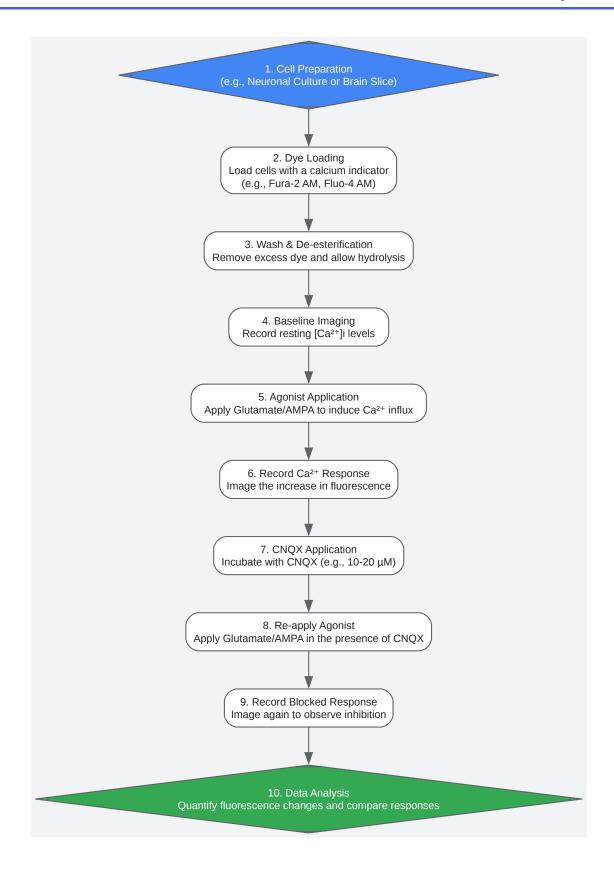


CNQX is commonly used to confirm that an observed calcium transient is mediated by AMPA or kainate receptors. A typical experiment involves stimulating neurons to elicit a calcium response and then applying CNQX to see if the response is diminished or abolished.

Experimental Workflow for Calcium Imaging

The general workflow for assessing the role of AMPA/kainate receptors in calcium signaling using CNQX is outlined below.





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Caption: Standard workflow for a calcium imaging experiment using CNQX.



Detailed Protocol: Inhibiting AMPA/Kainate-Mediated Ca²⁺ Influx in Cultured Neurons

This protocol provides a method for observing the blockade of glutamate-induced calcium influx by CNQX in primary neuronal cultures using a fluorescent calcium indicator.

Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
- CNQX disodium salt stock solution (e.g., 10 mM in water).
- L-Glutamate stock solution (e.g., 10 mM in water).
- Anhydrous DMSO.
- Pluronic F-127 (20% w/v solution in DMSO).
- Live-cell imaging microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂).

Procedure:

- Preparation of Dye Loading Solution:
 - Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
 - On the day of the experiment, create a working loading solution. For example, add 2-5 μL of the Fluo-4 AM stock and 2-5 μL of 20% Pluronic F-127 to 1 mL of HBSS for a final concentration of 2-5 μM Fluo-4 AM and 0.04-0.1% Pluronic F-127.
- Cell Loading:
 - Aspirate the culture medium from the neurons plated on glass-bottom dishes.



- Gently wash the cells once with warm HBSS.
- Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[8]
- Wash and De-esterification:
 - Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
 - Add fresh HBSS and incubate for an additional 30 minutes at 37°C to ensure complete deesterification of the dye inside the cells.[8]
- Imaging and Data Acquisition:
 - Place the dish on the microscope stage and allow cells to equilibrate for 5-10 minutes.
 - Baseline: Acquire images for 1-2 minutes to establish a stable baseline fluorescence.
 - \circ Stimulation: Perfuse the cells with a solution containing L-Glutamate (e.g., 50-100 μ M) and record the resulting increase in fluorescence for 3-5 minutes. This demonstrates the initial calcium response.
 - Washout: Wash the cells with fresh HBSS until the fluorescence signal returns to baseline.
 - CNQX Incubation: Perfuse the cells with HBSS containing 10-20 μM CNQX. Incubate for 5-10 minutes to ensure complete receptor blockade.
 - Second Stimulation: While continuing to perfuse with the CNQX solution, re-apply the same concentration of L-Glutamate.
 - Record Blockade: Acquire images for 3-5 minutes. A significant reduction or complete absence of a calcium signal indicates that the initial response was mediated by AMPA/kainate receptors.[2][9]

Considerations and Co-application:



- To study the specific contribution of CP-AMPARs, it is crucial to block other potential sources of calcium influx. This is often achieved by co-applying antagonists for NMDA receptors (e.g., D-AP5) and voltage-gated calcium channels.[4][10]
- In studies where synaptic activity is induced, blocking action potentials with tetrodotoxin (TTX) can help isolate receptor-mediated events.[5]
- The effective concentration of CNQX may vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for complete blockade. A common concentration for full AMPA receptor blockade is 10 μM.[11]

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